2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid

Lipophilicity Drug-likeness ADME

This quinoline‑4‑carboxylic acid derivative features a specific 2‑(4‑chlorophenyl) and 3‑[3‑(trifluoromethyl)phenoxy] substitution pattern that creates a distinct lipophilic (XLogP3=6.4) and electronic environment not replicated by non‑fluorinated analogs (e.g., 3‑phenoxy, XLogP3≈5.4) or the 3‑hydroxy P‑selectin inhibitor series. With 7 H‑bond acceptors, it is an essential SAR comparator for hydrophobic‑pocket docking, fluorine‑mediated orthogonal multipolar interaction studies, PAMPA, liver‑microsome metabolic stability, and plasma‑protein‑binding assays. Procure this compound as a well‑characterized tool for quantitative structure‑activity studies.

Molecular Formula C23H13ClF3NO3
Molecular Weight 443.81
CAS No. 400079-74-5
Cat. No. B2429049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid
CAS400079-74-5
Molecular FormulaC23H13ClF3NO3
Molecular Weight443.81
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)Cl)OC4=CC=CC(=C4)C(F)(F)F)C(=O)O
InChIInChI=1S/C23H13ClF3NO3/c24-15-10-8-13(9-11-15)20-21(31-16-5-3-4-14(12-16)23(25,26)27)19(22(29)30)17-6-1-2-7-18(17)28-20/h1-12H,(H,29,30)
InChIKeyINNLZEGZGDIXDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid (CAS 400079-74-5): Core Structural Identity and Physicochemical Baseline for Procurement Screening


2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic acid (CAS 400079-74-5) is a synthetic quinoline-4-carboxylic acid derivative with a molecular formula of C23H13ClF3NO3 and a molecular weight of 443.8 g/mol [1]. The compound features a quinoline core substituted at position 2 with a 4-chlorophenyl group and at position 3 with a 3-(trifluoromethyl)phenoxy moiety. Its computed XLogP3-AA is 6.4, topological polar surface area (TPSA) is 59.4 Ų, and it possesses one hydrogen bond donor and seven hydrogen bond acceptors [1]. These physicochemical properties define the compound's baseline drug-likeness and differentiate it from simpler quinoline-4-carboxylic acid analogs lacking the 3-aryloxy substitution or the trifluoromethyl group.

Why Generic Substitution Fails for 2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid: Structural Determinants of Function


Generic substitution among quinoline-4-carboxylic acid derivatives is not scientifically valid because the specific combination of the 2-(4-chlorophenyl) and 3-[3-(trifluoromethyl)phenoxy] substituents creates a unique spatial, electronic, and lipophilic environment that cannot be recapitulated by analogs missing either motif. The 3-(trifluoromethyl)phenoxy group at position 3 introduces a substantially different pharmacophore compared to the non-fluorinated 3-phenoxy analog (CAS 400079-78-9) or the 3-hydroxy series represented by P-selectin inhibitors such as PSI-421 [1]. The trifluoromethyl group significantly alters lipophilicity (XLogP3 = 6.4 for target compound vs. estimated ~5.4 for the non-fluorinated 3-phenoxy analog), metabolic stability, and target-binding conformation—parameters that directly impact biological readout and cannot be assumed equivalent across in-class compounds [1][2].

Product-Specific Quantitative Evidence Guide: Differentiating 2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid from Closest Analogs


Enhanced Lipophilicity (XLogP3) Versus the Non-Fluorinated 3-Phenoxy Analog

The target compound exhibits a computed XLogP3 of 6.4, which is approximately 1 log unit higher than the estimated value for the non-fluorinated analog 2-(4-chlorophenyl)-3-phenoxyquinoline-4-carboxylic acid (CAS 400079-78-9; estimated XLogP3 ≈ 5.4 based on molecular formula C22H14ClNO3 and structural comparison) [1]. This increased lipophilicity is attributable to the replacement of the phenoxy hydrogen with a trifluoromethyl group at the 3-position of the phenoxy ring.

Lipophilicity Drug-likeness ADME

Increased Molecular Weight and Topological Complexity Versus the 3-Hydroxy P-Selectin Inhibitor Series

The target compound has a molecular weight of 443.8 g/mol, which is 35.9 g/mol heavier than PSI-421 (MW = 407.8 g/mol; CAS 1067186-56-4), a representative 3-hydroxy-8-trifluoromethyl quinoline-4-carboxylic acid P-selectin inhibitor [1][2]. The increased molecular weight results from the replacement of the 3-hydroxy group with a 3-[3-(trifluoromethyl)phenoxy] moiety, introducing an additional aromatic ring system and a second trifluoromethyl group.

Molecular weight Ligand efficiency P-selectin

Increased Hydrogen Bond Acceptor Count Versus Non-Fluorinated 3-Phenoxy Analog

The target compound contains 7 hydrogen bond acceptors (fluorine atoms from the trifluoromethyl group contribute to the acceptor count), compared to an estimated 4 hydrogen bond acceptors for the non-fluorinated analog 2-(4-chlorophenyl)-3-phenoxyquinoline-4-carboxylic acid (CAS 400079-78-9; molecular formula C22H14ClNO3 contains only O and N acceptors) [1]. This difference arises from the three fluorine atoms in the -CF3 group.

Hydrogen bonding Solubility Drug design

Best Research and Industrial Application Scenarios for 2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid Based on Differential Evidence


Screening for Protein–Ligand Interactions Requiring High Lipophilicity

With a computed XLogP3 of 6.4, the target compound is well-suited for screening campaigns targeting hydrophobic binding pockets where higher lipophilicity is a prerequisite for activity. It can serve as a more lipophilic comparator to the non-fluorinated 3-phenoxy analog (estimated XLogP3 ≈ 5.4) [1], enabling structure–activity relationship (SAR) studies on the effect of trifluoromethyl substitution on binding affinity and selectivity.

Pharmacokinetic Profiling Studies Comparing 3-Aryloxy and 3-Hydroxy Quinoline-4-carboxylic Acids

The target compound (MW = 443.8 g/mol) differs from the 3-hydroxy series exemplified by PSI-421 (MW = 407.8 g/mol) by +35.9 g/mol and by the presence of an additional aromatic ring and trifluoromethyl group [1][2]. This makes it a valuable comparator for parallel artificial membrane permeability assays (PAMPA), metabolic stability assays in liver microsomes, and plasma protein binding studies, where the impact of the bulkier 3-[3-(trifluoromethyl)phenoxy] substituent can be quantitatively assessed.

Structure-Based Drug Design: Probing Fluorine-Mediated Hydrogen Bonding Effects

The target compound possesses 7 hydrogen bond acceptors, substantially more than the non-fluorinated analog (estimated 4) [1]. This property enables its use as a tool compound in X-ray crystallography or in silico docking studies designed to probe fluorine-mediated orthogonal multipolar interactions and hydrogen bonding networks at the 3-position of the quinoline scaffold, offering insights not accessible with non-fluorinated analogs.

Quote Request

Request a Quote for 2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.